(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine CAS No. 1521849-73-9"

>

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine CAS No. 1521849-73-9"

>

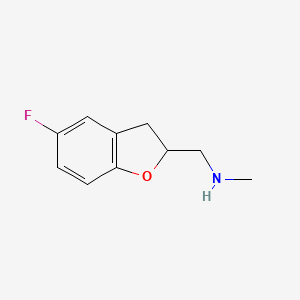

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine

Vue d'ensemble

Description

This compound, also known as 5-DBFPV, is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .

Synthesis Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones .Molecular Structure Analysis

The molecular weight of this compound is 138.14 . The structure of benzofuran derivatives is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran and its derivatives have shown significant antimicrobial activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical and Chemical Properties Analysis

The compound is a liquid at room temperature .Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés du benzofurane ont été largement étudiés pour leurs propriétés anticancéreuses potentielles. La relation structure-activité (RSA) de ces composés révèle qu'ils peuvent être efficaces contre diverses lignées de cellules cancéreuses. Par exemple, certains dérivés du benzofurane ont démontré des effets inhibiteurs significatifs sur les cellules cancéreuses du sein humain (MCF-7) par des tests MTT . La capacité à concevoir des dérivés du benzofurane avec une activité anticancéreuse accrue est un domaine de recherche prometteur, qui pourrait conduire à de nouvelles thérapies contre le cancer.

Agents antimicrobiens

Les propriétés antimicrobiennes des composés du benzofurane sont bien documentées. Ils ont été démontrés pour posséder de fortes activités antibactériennes et antifongiques, ce qui en fait des agents précieux dans le développement de nouveaux agents antimicrobiens. La synthèse de dérivés du benzofurane implique souvent des stratégies telles que l'éthérification en un seul pot et la cyclisation déshydratante, qui sont cruciales pour créer des composés à haute efficacité antimicrobienne .

Conception de médicaments et chimie médicinale

La structure chimique versatile du benzofurane permet la synthèse d'une variété de dérivés avec des applications médicinales potentielles. Les chimistes médicinaux utilisent l'échafaudage du benzofurane pour concevoir de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits. Les études de RSA sur les dérivés du benzofurane guident la conception de composés avec les activités biologiques souhaitées .

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they interact with multiple targets .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, indicating that they likely interact with and influence multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they have multiple effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Analyse Biochimique

Biochemical Properties

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as STAT-3 and NF-kB, modulating their activity and impacting cellular responses .

Cellular Effects

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anticancer activity by inhibiting cell growth and inducing apoptosis in cancer cells . This compound may also affect gene expression by modulating transcription factors and signaling molecules, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to enzymes like COX-2 and 5-LO, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it may interact with transcription factors such as STAT-3 and NF-kB, modulating their activity and influencing gene expression . These interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine may change over time due to factors such as stability and degradation. Studies have shown that benzofuran derivatives can exhibit long-term effects on cellular function, including sustained inhibition of cell growth and induction of apoptosis in cancer cells . The stability of this compound in vitro and in vivo is crucial for its effectiveness, and any degradation products may also influence its biological activity .

Dosage Effects in Animal Models

The effects of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Understanding the dosage-dependent effects is essential for optimizing its therapeutic potential and minimizing toxicity.

Metabolic Pathways

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Benzofuran derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body . Understanding the metabolic pathways is crucial for predicting its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins can influence its localization and accumulation in different tissues, affecting its overall pharmacological activity .

Subcellular Localization

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization can influence its interactions with biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

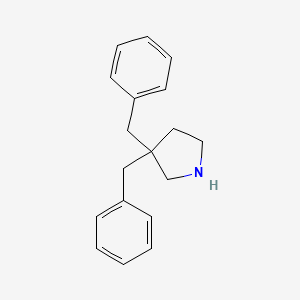

1-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUABDXJCCYBSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)

![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467175.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)

![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)

![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)